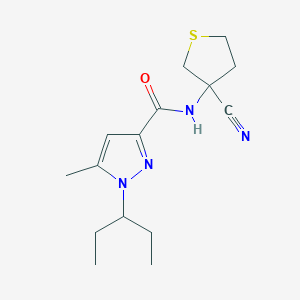
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP belongs to the class of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide acts as a competitive antagonist of DOR, blocking the binding of endogenous opioids and exogenous ligands to the receptor. This results in the inhibition of downstream signaling pathways, including the activation of G-proteins and the modulation of ion channels. This compound has been shown to have a high selectivity for DOR over other opioid receptors, making it a valuable tool for studying the specific role of DOR in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissue. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that this compound can attenuate pain, reduce inflammation, and improve mood in animal models of various diseases, including neuropathic pain, inflammatory bowel disease, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for DOR, its well-characterized mechanism of action, and its availability in high purity and quantity. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological fluids. These limitations need to be considered when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide. First, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, pain, and mood disorders. Second, the development of new analogs of this compound with improved pharmacological properties, such as solubility and stability, could enhance its therapeutic potential. Third, the interaction between DOR and other receptors, such as MOR and KOR, needs to be further elucidated to understand the complex opioid signaling system. Finally, the use of this compound in combination with other drugs or therapies could provide new strategies for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions starting from 3-cyanothiolan-2-one and 3-pentanone. The reaction proceeds through a series of steps, including cyclization, alkylation, and acetylation, to form the final product. The synthesis method has been optimized to achieve high yields and purity of this compound. The chemical structure of this compound has been confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the delta opioid receptor (DOR), which is involved in pain modulation, mood regulation, and addiction. This compound has been used as a selective DOR antagonist to study the role of DOR in various physiological and pathological conditions. It has also been used as a tool to investigate the interaction between DOR and other receptors, such as mu opioid receptor (MOR) and kappa opioid receptor (KOR).
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-4-12(5-2)19-11(3)8-13(18-19)14(20)17-15(9-16)6-7-21-10-15/h8,12H,4-7,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIFOBSEYXPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)NC2(CCSC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide](/img/structure/B2471774.png)
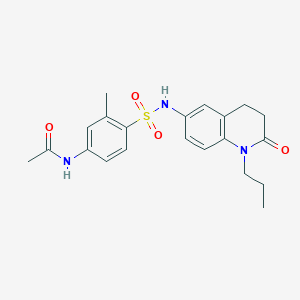
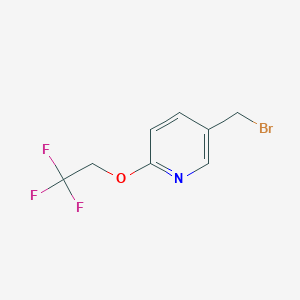
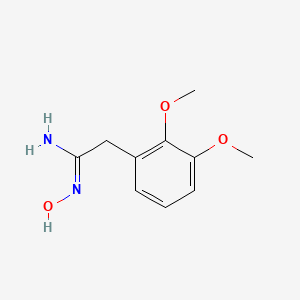

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2471779.png)
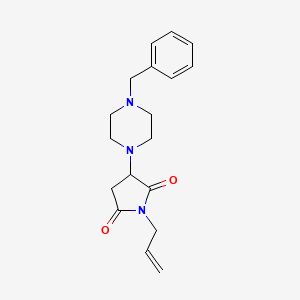
![N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride](/img/structure/B2471782.png)

![1-[4-(4-{[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2471789.png)
![methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate](/img/structure/B2471791.png)

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)
![7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2471796.png)